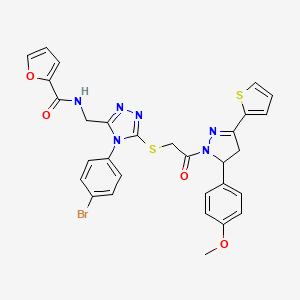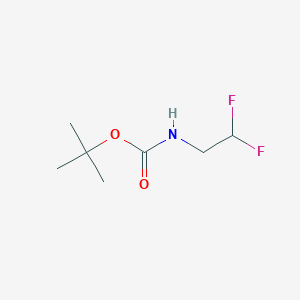
6-Bromo-N-butyl-2-(trifluoromethyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of trifluoromethylpyridines and its derivatives is an important research topic . For example, 2,3-dichloro-5-(trifluoromethyl)pyridine, which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .Molecular Structure Analysis
The molecular structure of trifluoromethylpyridines is characterized by the presence of a trifluoromethyl group (-CF3) and a pyridine ring . The trifluoromethyl group is one of the pharmacophores in many FDA-approved drugs .Chemical Reactions Analysis
The chemical reactions involving trifluoromethylpyridines are diverse and depend on the specific compound and reaction conditions . For example, catalytic protodeboronation of alkyl boronic esters has been reported .Physical And Chemical Properties Analysis
Trifluoromethylpyridines exhibit unique physicochemical properties due to the presence of the fluorine atom and the pyridine moiety . For example, 2-Bromo-6-(trifluoromethyl)pyridine has a melting point of 45.0-54.0°C and appears white to pale yellow .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-bromo-N-butyl-2-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF3N2O/c1-2-3-6-16-10(18)7-4-5-8(12)17-9(7)11(13,14)15/h4-5H,2-3,6H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGZKKXLXJLOIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N=C(C=C1)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2786901.png)
![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B2786902.png)
![1-{[1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}indoline](/img/structure/B2786903.png)

![N-(1-cyanocyclobutyl)-N-methyl-3-phenyl-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxamide](/img/structure/B2786907.png)
![2-{[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2786908.png)
![N-butyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2786909.png)

![2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-nitro-1,3-benzothiazole](/img/structure/B2786911.png)
![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2786913.png)
![Thiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B2786914.png)
![N-(3-chlorophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2786921.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2786922.png)
